2(3H)-Benzothiazolone,4-nitro-(9CI)
Overview
Description
4-Nitrobenzo[D]thiazol-2-OL is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 4-position and a hydroxyl group at the 2-position of the benzothiazole ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 4-Nitrobenzo[D]thiazol-2-OL can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Nitrobenzo[D]thiazol-2-OL undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
4-Nitrobenzo[D]thiazol-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Nitrobenzo[D]thiazol-2-OL involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
4-Nitrobenzo[D]thiazol-2-OL can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the nitro and hydroxyl groups, resulting in different chemical properties and biological activities.
6-Nitrobenzothiazole: Similar to 4-Nitrobenzo[D]thiazol-2-OL but with the nitro group at the 6-position, leading to variations in reactivity and applications.
Benzothiazole-2-thiol:
These comparisons highlight the uniqueness of 4-Nitrobenzo[D]thiazol-2-OL in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
4-nitro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWPBZOQMMWEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=O)N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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